Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 896322-37-5
VCID: VC4199451
InChI: InChI=1S/C20H17N3O5S/c1-3-28-20(27)17-11(2)14(10-21)19(29-17)22-18(26)12-5-4-6-13(9-12)23-15(24)7-8-16(23)25/h4-6,9H,3,7-8H2,1-2H3,(H,22,26)
SMILES: CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C#N)C
Molecular Formula: C20H17N3O5S
Molecular Weight: 411.43

Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate

CAS No.: 896322-37-5

Cat. No.: VC4199451

Molecular Formula: C20H17N3O5S

Molecular Weight: 411.43

* For research use only. Not for human or veterinary use.

Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate - 896322-37-5

Specification

CAS No. 896322-37-5
Molecular Formula C20H17N3O5S
Molecular Weight 411.43
IUPAC Name ethyl 4-cyano-5-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C20H17N3O5S/c1-3-28-20(27)17-11(2)14(10-21)19(29-17)22-18(26)12-5-4-6-13(9-12)23-15(24)7-8-16(23)25/h4-6,9H,3,7-8H2,1-2H3,(H,22,26)
Standard InChI Key MZZGIRZHFNPCIH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C#N)C

Introduction

Chemical and Physical Properties

Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate belongs to the class of thiophene carboxylates, which are known for their electron-rich aromatic systems and reactivity. Key physicochemical properties include:

PropertyValue
CAS Number896322-37-5
Molecular FormulaC20_{20}H17_{17}N3_{3}O5_{5}S
Molecular Weight411.43 g/mol
IUPAC NameEthyl 4-cyano-5-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C#N)C

The compound’s structure integrates a thiophene ring substituted with cyano, methyl, and carboxylate groups, coupled with a benzamide linker containing a 2,5-dioxopyrrolidine moiety. This combination confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors in therapeutic contexts.

Synthesis and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate involves multi-step reactions, typically starting with the functionalization of the thiophene core. Key steps include:

  • Thiophene Core Formation: Cyclocondensation of ethyl acetoacetate with cyanoacetamide derivatives under acidic conditions yields the 3-methylthiophene-2-carboxylate backbone.

  • Benzamide Coupling: The 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group is introduced via amide bond formation using coupling agents such as HATU or EDCI in the presence of triethylamine as a base.

  • Cyano Group Installation: A nucleophilic substitution or cyanation reaction at the 4-position of the thiophene ring completes the structure.

Reaction solvents such as acetonitrile or dimethylformamide (DMF) are employed to enhance solubility, while temperatures range from 0°C to reflux, depending on the step. The use of catalysts like triethylamine facilitates efficient coupling, achieving yields of 60–75% in optimized protocols.

Comparative Analysis with Related Compounds

Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate shares functional groups with other thiophene derivatives, but its pharmacological profile distinguishes it from peers:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
Ethyl 4-cyano-5-[[2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylateC23_{23}H24_{24}N4_{4}O3_{3}S2_{2}468.6Larger macrocyclic ring system
Ethyl 4-cyano-5-[[2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylateC22_{22}H15_{15}F3_{3}N4_{4}O3_{3}S3_{3}536.6Trifluoromethyl and pyridine substitutions

These comparisons reveal that the presence of the 2,5-dioxopyrrolidine group in the target compound enhances its solubility and potential for CNS penetration compared to bulkier analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator